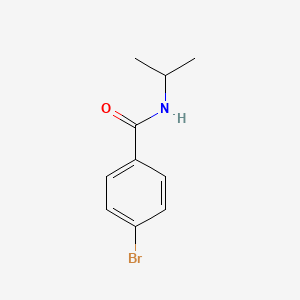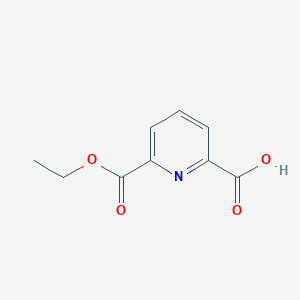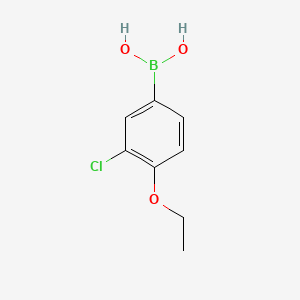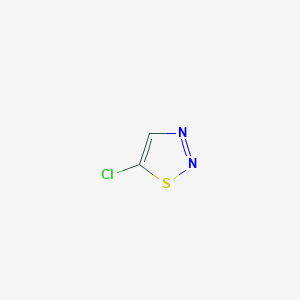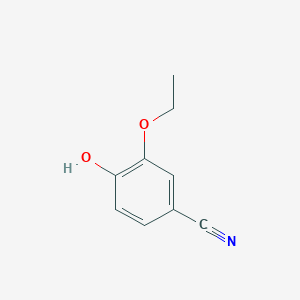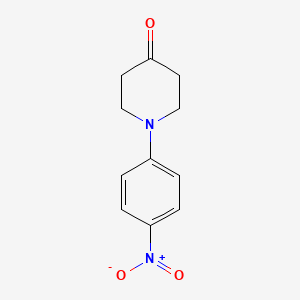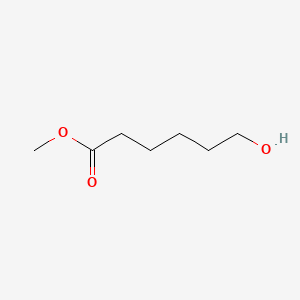
6-羟基己酸甲酯
概述
描述
科学研究应用
Methyl 6-hydroxyhexanoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
Target of Action
Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 The primary targets of Methyl 6-hydroxyhexanoate are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is involved in certain biochemical reactions . The specific interactions of Methyl 6-hydroxyhexanoate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Methyl 6-hydroxyhexanoate is involved in certain biochemical pathways. For instance, it has been used in the synthesis of methacrylic acid monomers with aliphatic spacers
Result of Action
It is known that the compound can be used in the synthesis of certain polymers
Action Environment
It is known that the compound should be stored in a dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of Methyl 6-hydroxyhexanoate.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhexanoate can be synthesized through the transesterification of ε-caprolactone with methanol in the presence of a catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. Another method involves the use of sodium methoxide as a catalyst in methanol to achieve the desired ester .
Industrial Production Methods: In industrial settings, the production of methyl 6-hydroxyhexanoate often involves the use of zinc-catalyzed depolymerization of poly(ε-caprolactone) via methanolysis . This method is efficient and allows for the recycling of poly(ε-caprolactone) into its monomeric form, which can then be used to produce new polymers.
化学反应分析
Types of Reactions: Methyl 6-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form 6-hydroxyhexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 6-oxohexanoic acid
Reduction: 6-hydroxyhexanol
Substitution: Various substituted hexanoates depending on the reagent used
相似化合物的比较
- Methyl 6-hydroxyhexanoate
- Methyl 4-hydroxybutanoate
- Methyl 10-hydroxydecanoate
Comparison: Methyl 6-hydroxyhexanoate is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to methyl 4-hydroxybutanoate, it has a longer carbon chain, resulting in different solubility and reactivity characteristics. Methyl 10-hydroxydecanoate, on the other hand, has an even longer chain, which affects its melting and boiling points as well as its polymerization behavior .
属性
IUPAC Name |
methyl 6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZXHZRXDLCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113007-78-6 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196517 | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-43-7 | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a promising method for obtaining Methyl 6-hydroxyhexanoate from a sustainability perspective?
A1: Methyl 6-hydroxyhexanoate can be derived from the chemical upcycling of Poly(ε-caprolactone) (PCL). [] This approach addresses the challenge of PCL waste disposal and promotes sustainable practices by transforming end-of-life PCL into valuable chemicals. Specifically, using 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) as a catalyst allows for the efficient depolymerization of PCL into Methyl 6-hydroxyhexanoate with high conversion rates in a short timeframe. [] This method holds promise for large-scale depolymerization of commercial PCL plastics, contributing to a circular economy for this material.
Q2: Beyond its origin from PCL, what is the structural characterization of Methyl 6-hydroxyhexanoate?
A2: While the provided research [] focuses on the production of Methyl 6-hydroxyhexanoate through PCL depolymerization, another study [] sheds light on its structural characteristics. This research utilized Methyl 6-hydroxyhexanoate in synthesizing a complex carbohydrate molecule. Through NMR spectroscopy and X-ray crystallography, they confirmed the structure of a derivative containing the Methyl 6-hydroxyhexanoate moiety. [] This detailed structural information contributes to understanding its reactivity and potential for further chemical modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
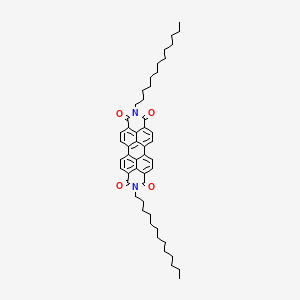

![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)

